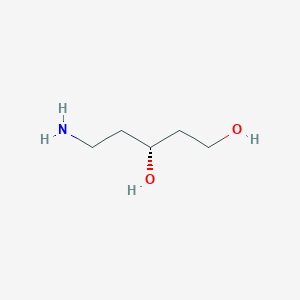

(3R)-5-aminopentane-1,3-diol

CAS No.:

Cat. No.: VC18095995

Molecular Formula: C5H13NO2

Molecular Weight: 119.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13NO2 |

|---|---|

| Molecular Weight | 119.16 g/mol |

| IUPAC Name | (3R)-5-aminopentane-1,3-diol |

| Standard InChI | InChI=1S/C5H13NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-4,6H2/t5-/m1/s1 |

| Standard InChI Key | IDCGPHOIPHBNTF-RXMQYKEDSA-N |

| Isomeric SMILES | C(CN)[C@H](CCO)O |

| Canonical SMILES | C(CN)C(CCO)O |

Introduction

Structural and Physicochemical Characteristics

(3R)-5-Aminopentane-1,3-diol is a five-carbon amino alcohol with two hydroxyl groups at positions 1 and 3 and an amine group at position 5. Its molecular formula is C₅H₁₃NO₂, and it has a molar mass of 119.16 g/mol . The compound’s stereochemistry is defined by the (3R) configuration, which imparts chirality and influences its interactions in biological systems.

Molecular Geometry and Stereochemistry

The molecule’s backbone consists of a pentane chain with hydroxyl groups on carbons 1 and 3 and an amine group on carbon 5. The (3R) configuration indicates that the hydroxyl group on carbon 3 is oriented in the R (rectus) direction according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is critical for its role in enantioselective catalysis and receptor binding .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₁₃NO₂ | |

| Molar mass | 119.16 g/mol | |

| Boiling point | Not reported | – |

| Melting point | Not reported | – |

| Solubility | Likely polar solvents |

The absence of reported boiling and melting points in available literature underscores the need for further experimental characterization.

Synthetic Approaches

Biocatalytic Synthesis

A multidisciplinary approach to synthesizing chiral aminodiols was demonstrated for (2S,3S)-2-aminopentane-1,3-diol, a stereoisomer of the target compound . This method employs two enzymatic steps:

-

Transketolase-catalyzed asymmetric synthesis: An engineered Escherichia coli transketolase (D469T variant) converts achiral substrates (propanal and hydroxypyruvate) into (3S)-1,3-dihydroxypentan-2-one.

-

ω-Transaminase-mediated amination: A transaminase from Chromobacterium violaceum introduces an amine group using isopropylamine as a donor, yielding the final aminodiol .

Adapting this route for (3R)-5-aminopentane-1,3-diol would require stereochemical inversion at carbon 3, potentially through enzyme engineering or substrate modification.

Chemical Synthesis

While no direct chemical synthesis is reported, traditional methods for amino alcohols—such as reductive amination of ketones or epoxide ring-opening with amines—could theoretically be applied. For example:

-

Reductive amination: A pentanedione derivative could undergo reductive amination with ammonia, though stereocontrol remains a challenge.

-

Asymmetric catalysis: Chiral catalysts (e.g., Ru-BINAP complexes) might enable enantioselective synthesis, but this remains speculative without experimental validation.

Applications and Biological Relevance

Chiral amino alcohols like (3R)-5-aminopentane-1,3-diol are valuable intermediates in pharmaceuticals and agrochemicals. Potential applications include:

Pharmaceutical Building Blocks

Amino alcohols are precursors to β-blockers, antivirals, and antifungal agents. The (3R) configuration could enhance binding affinity to specific targets, such as G-protein-coupled receptors or enzymatic active sites .

Asymmetric Catalysis

The compound’s hydroxyl and amine groups make it a candidate for chiral ligands in metal-catalyzed reactions. For instance, it could coordinate to transition metals (e.g., Rh, Pd) to induce enantioselectivity in hydrogenation or cross-coupling reactions.

Biochemical Research

Future Directions

-

Stereoselective synthesis: Developing enzymatic or chemical routes to achieve high enantiomeric excess (ee) of the (3R) configuration.

-

Physicochemical profiling: Experimental determination of solubility, stability, and thermal properties.

-

Biological assays: Screening for antimicrobial, antiviral, or receptor-modulating activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume